molecular formula C13H11N3S B1204172 2-((2-(4-Pyridyl)methyl)thio)benzimidazole CAS No. 23593-14-8

2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Cat. No. B1204172
CAS RN: 23593-14-8
M. Wt: 241.31 g/mol
InChI Key: GGTXQYUQXAYWLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole derivatives involves several key methodologies, highlighting the compound's versatility and the interest in modifying its structure for enhanced activity. One study explores the synthesis of pyrido[1,2-a]benzimidazoles through a direct copper-catalyzed amination, emphasizing the importance of an acid additive for successful synthesis (Masters et al., 2011). Another approach involves a facile synthesis utilizing thiamine hydrochloride as a promoter in water medium, demonstrating an eco-friendly and efficient route (Liu et al., 2012).

Scientific Research Applications

  • Anti-Helicobacter pylori Agents:

    • Some derivatives of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole have shown potent anti-Helicobacter pylori activity, with minimum bactericidal concentration (MBC) values ranging from 0.5 to 4 microg/mL. These compounds exhibit antibacterial properties selective for Helicobacter spp. and can act as proton pump inhibitors (PPIs) (Kühler et al., 1998); (Kühler et al., 2002).
  • Inhibition of Chondrogenesis in Cell Culture:

    • Benzimidazoles, including 2-((2-(4-Pyridyl)methyl)thio)benzimidazole derivatives, have shown inhibitory action on chondrogenesis in mouse limb bud cell culture systems (Tsuchiya et al., 1987).
  • Proton Transfer in Nafion Membranes:

    • The compound has been used as a probe to study proton transfer through Nafion membranes, indicating its utility in materials science and electrochemistry (Iyer et al., 2012).
  • Corrosion Inhibition:

  • Antiulcer Agents:

    • Certain derivatives have shown potential as antiulcer agents, displaying anti-secretory and cytoprotective activities, and some have been developed for clinical evaluation (Kubo et al., 1990).
  • Anticancer Activities:

    • Novel benzimidazole derivatives bearing pyridyl/piperazine moieties have shown anticancer activities, particularly against lung adenocarcinoma and glioma cell lines (Çiftçi et al., 2021).
  • Inhibition of (H+,K+)-ATPase:

    • Some derivatives act as inhibitors of (H+,K+)-ATPase, a mechanism that underlies their potential application as gastric acid secretion inhibitors (Fellenius et al., 1981).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause acute toxicity if ingested, can irritate the eyes and skin, and can cause specific target organ toxicity after single exposure .

properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTXQYUQXAYWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178242
Record name 2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-Pyridyl)methyl)thio)benzimidazole

CAS RN

23593-14-8
Record name 2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Varga, E Fischer, T Szily - Acta physiologica …, 1973 - pubmed.ncbi.nlm.nih.gov
Inhibition of microsomal drug metabolism by 2-((2-(4-pyridyl)-methyl)-thio)-benzimidazole (H-718) Inhibition of microsomal drug metabolism by 2-((2-(4-pyridyl)-methyl)-thio)-benzimidazole (H-718) …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
F Varga, OH Hankovszky, K Hideg… - Acta Physiologica …, 1973 - europepmc.org
Inhibition of drug metabolism. 3. Inhibition of hexobarbital metabolism in the intact rat and in the isolated perfused liver by 2-diethylaminoethyl 2, 2-diphenylvalerate HC1 (SKF 525-A) …
Number of citations: 1 europepmc.org

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